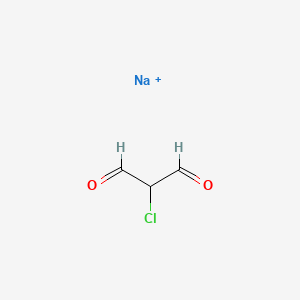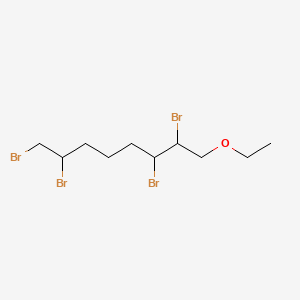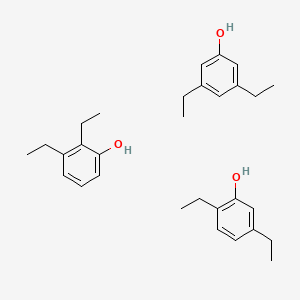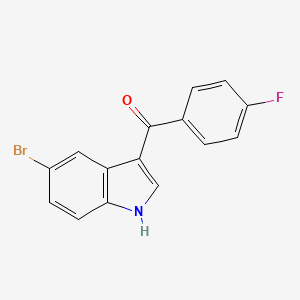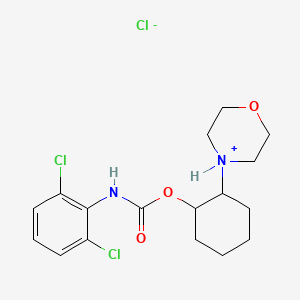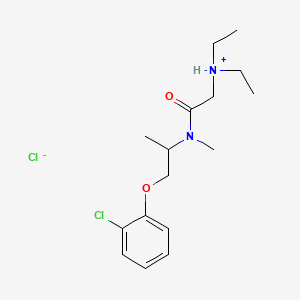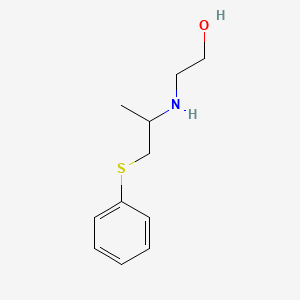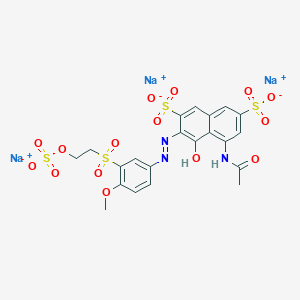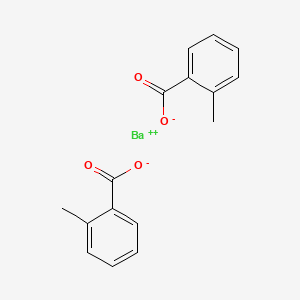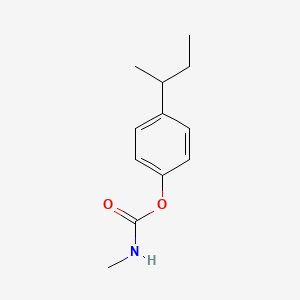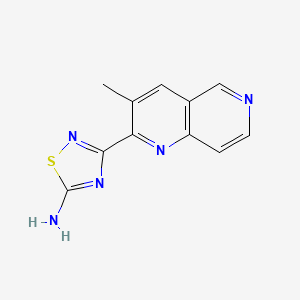![molecular formula C26H28O2 B13750018 Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-32-2](/img/structure/B13750018.png)
Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is an organic compound with the molecular formula C26H28O2 It is a biphenyl derivative, characterized by the presence of a propyl group on one phenyl ring and a butylbenzoate group on the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate typically involves the following steps:
Formation of 4’-Propylbiphenyl: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The 4’-Propylbiphenyl is then subjected to an esterification reaction with 4-butylbenzoic acid in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoic acid.
Reduction: 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propylbiphenyl: Similar structure but lacks the ester group, making it less versatile in certain applications.
4-Butylbiphenyl: Similar structure but with a butyl group instead of a propyl group, affecting its physical and chemical properties.
4’-Methoxy[1,1’-biphenyl]-4-yl 4-butylbenzoate: Contains a methoxy group, which can influence its reactivity and interactions.
Uniqueness
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is unique due to the combination of the propyl and butylbenzoate groups, which confer distinct physical, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59748-32-2 |
|---|---|
Molekularformel |
C26H28O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[4-(4-propylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C26H28O2/c1-3-5-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(6-4-2)9-13-22/h8-19H,3-7H2,1-2H3 |
InChI-Schlüssel |
SUHTWRQMBLXNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


